![molecular formula C12H17NO4 B12894722 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid CAS No. 138219-47-3](/img/structure/B12894722.png)
4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,5-Dioxopyrrolidin-1-yl)methyl)cyclohexanecarboxylic acid is a chemical compound characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a pyrrolidinone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,5-dioxopyrrolidin-1-yl)methyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with a suitable pyrrolidinone derivative. One common method involves the use of 2,5-dioxopyrrolidin-1-ylmethyl chloride as a reagent, which reacts with cyclohexanecarboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The pyrrolidinone moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexylmethanol or cyclohexylmethyl aldehyde.
Substitution: Formation of N-alkyl or N-acyl derivatives of the pyrrolidinone moiety.
科学研究应用
4-((2,5-Dioxopyrrolidin-1-yl)methyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural features.
作用机制
The mechanism of action of 4-((2,5-dioxopyrrolidin-1-yl)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The pyrrolidinone moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
相似化合物的比较
4-((2,5-Dioxopyrrolidin-1-yl)methyl)benzoic acid: Similar structure but with a benzene ring instead of a cyclohexane ring.
2,5-Dioxopyrrolidin-1-ylmethyl acetate: Similar pyrrolidinone moiety but with an acetate group instead of a carboxylic acid.
N-(2,5-Dioxopyrrolidin-1-yl)methylcyclohexanecarboxamide: Similar structure but with an amide group instead of a carboxylic acid.
Uniqueness: 4-((2,5-Dioxopyrrolidin-1-yl)methyl)cyclohexanecarboxylic acid is unique due to the combination of its cyclohexane ring and pyrrolidinone moiety, which imparts distinct chemical and biological properties
属性
CAS 编号 |
138219-47-3 |
|---|---|
分子式 |
C12H17NO4 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
4-[(2,5-dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H17NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h8-9H,1-7H2,(H,16,17) |
InChI 键 |
GUOMNHURWOOJGA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CN2C(=O)CCC2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



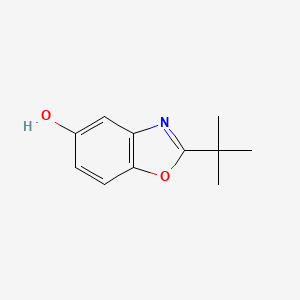
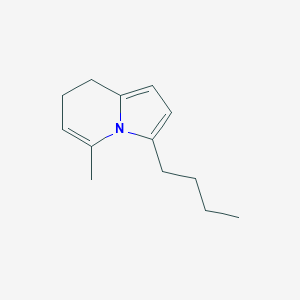
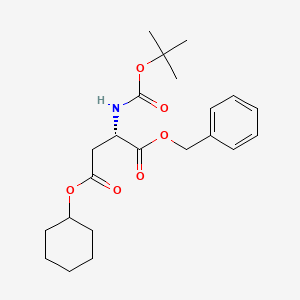
![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
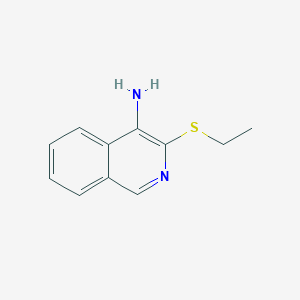
![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)
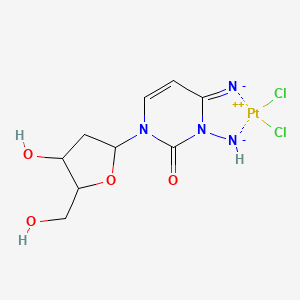
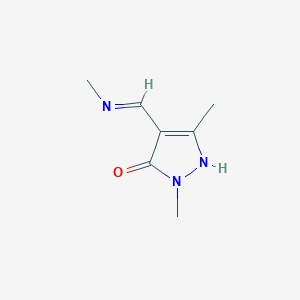
![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
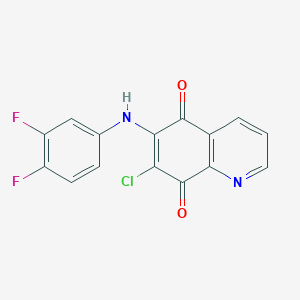
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)
